molecular formula C8H14O3 B12725322 Gsu3AQ6F5V CAS No. 226414-40-0

Gsu3AQ6F5V

Cat. No.: B12725322
CAS No.: 226414-40-0
M. Wt: 158.19 g/mol
InChI Key: HCDYSXWWIWPQEN-ZCFIWIBFSA-N
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Description

The compound Gsu3AQ6F5V Ethyl 3-methyl-2-oxopentanoate , is a chemical compound with the molecular formula C8H14O3 . It is a derivative of oxopentanoic acid and is characterized by its unique structure, which includes an ethyl ester group and a ketone functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-2-oxopentanoate typically involves the esterification of 3-methyl-2-oxopentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-methyl-2-oxopentanoic acid+ethanolacid catalystEthyl 3-methyl-2-oxopentanoate+water\text{3-methyl-2-oxopentanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{Ethyl 3-methyl-2-oxopentanoate} + \text{water} 3-methyl-2-oxopentanoic acid+ethanolacid catalyst​Ethyl 3-methyl-2-oxopentanoate+water

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-methyl-2-oxopentanoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-methyl-2-oxopentanoic acid.

    Reduction: 3-methyl-2-hydroxypentanoate.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 3-methyl-2-oxopentanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-2-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The ketone and ester functional groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with enzyme active sites .

Comparison with Similar Compounds

Ethyl 3-methyl-2-oxopentanoate can be compared with other similar compounds, such as:

    Methyl 3-methyl-2-oxopentanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-oxopentanoate: Lacks the methyl group at the 3-position.

    Ethyl 3-methyl-3-oxopentanoate: Has an additional ketone group at the 3-position.

The uniqueness of Ethyl 3-methyl-2-oxopentanoate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

226414-40-0

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl (3R)-3-methyl-2-oxopentanoate

InChI

InChI=1S/C8H14O3/c1-4-6(3)7(9)8(10)11-5-2/h6H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

HCDYSXWWIWPQEN-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@@H](C)C(=O)C(=O)OCC

Canonical SMILES

CCC(C)C(=O)C(=O)OCC

Origin of Product

United States

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